molecular formula C17H18N2O3S B2562780 1-[Methyl(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 1008026-17-2

1-[Methyl(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No. B2562780
CAS RN: 1008026-17-2
M. Wt: 330.4
InChI Key: CFDQXLWXQITVEK-UHFFFAOYSA-N
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Description

The compound “1-[Methyl(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate” appears to contain several functional groups, including a carbamoyl group, a methylsulfanyl group, and a carboxylate group. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the functional groups present and their interactions. For example, the carbamoyl group could form hydrogen bonds with other molecules, potentially influencing the compound’s physical properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate group could make the compound acidic, and the presence of a carbamoyl group could allow it to form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

[1-(N-methylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12(16(20)19(2)13-8-5-4-6-9-13)22-17(21)14-10-7-11-18-15(14)23-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDQXLWXQITVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1)OC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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